molecular formula C37H45N5O9 B115650 Suc-Ala-Leu-Pro-Phe-AMC CAS No. 142997-31-7

Suc-Ala-Leu-Pro-Phe-AMC

Katalognummer: B115650
CAS-Nummer: 142997-31-7
Molekulargewicht: 703.8 g/mol
InChI-Schlüssel: SNPHBYYALNEWEY-HPEBZSCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

. This compound is particularly valuable in research due to its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme kinetics and activity.

Wissenschaftliche Forschungsanwendungen

Protease Activity Measurement

Overview : Suc-Ala-Leu-Pro-Phe-AMC is primarily utilized as a substrate for measuring protease activity. Its design allows for the real-time monitoring of enzyme activity through fluorescence.

Key Findings :

  • Enzymatic Assays : The compound is cleaved by several proteases, enabling researchers to quantify enzyme activity based on the fluorescence emitted upon cleavage. For instance, studies have shown that ClpP protease from Mycobacterium tuberculosis demonstrates specific activity towards this compound, albeit at a lower rate compared to other substrates like Z-Gly-Gly-Leu-AMC .
  • High-Throughput Screening : Its application in high-throughput screening platforms accelerates drug discovery processes by allowing rapid assessment of potential drug candidates against proteases .
Protease Relative Hydrolysis Rate (%)
ClpP (M. tuberculosis)0.12
ChymotrypsinVariable (dependent on conditions)

Peptide Synthesis

Overview : this compound is also employed in peptide synthesis protocols, serving as a building block for more complex peptide sequences.

Applications :

  • Pharmaceutical Research : It plays a crucial role in developing new therapeutics by providing specific sequences that can mimic natural substrates, enhancing the specificity and efficacy of peptide-based drugs .

Fluorescent Labeling

Overview : The compound can be conjugated with fluorescent tags, making it valuable in cellular imaging studies.

Case Studies :

  • Cellular Imaging : Researchers have utilized this compound to track protein interactions and localization within live cells. The fluorescence emitted upon cleavage allows for real-time visualization of protease activity within cellular environments .

Drug Development

Overview : In drug development, this compound aids in designing peptide-based drugs by mimicking natural substrates.

Insights :

  • Targeting Diseases : By mimicking natural protease substrates, this compound enhances the specificity of therapeutic agents targeting various diseases, including cancer and infectious diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Leu-Pro-Phe-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . After the peptide assembly, the final product is cleaved from the resin and deprotected to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the purification and characterization of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Leu-Pro-Phe-AMC primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by PPIases, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety . This reaction is highly specific and is used to quantify enzyme activity.

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require buffer solutions to maintain optimal pH and ionic strength. Common reagents include Tris-HCl buffer, calcium chloride, and magnesium chloride . The reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Suc-Ala-Leu-Pro-Phe-AMC is unique due to its specific sequence, which provides high sensitivity and specificity for PPIase activity. Its ability to release a fluorescent signal upon cleavage makes it an invaluable tool in various biochemical and diagnostic assays .

Biologische Aktivität

Suc-Ala-Leu-Pro-Phe-AMC, also known as N-succinyl-alanylleucylprolylphenylalanine-7-amido-4-methylcoumarin, is a synthetic peptide that serves as a fluorogenic substrate for peptidyl-prolyl cis-trans isomerases (PPIases). This compound is primarily utilized in biochemical research to study enzyme activity and protein folding mechanisms.

Chemical Structure and Properties

The structure of this compound consists of five amino acids linked by peptide bonds:

  • Suc : Succinyl group
  • Ala : Alanine
  • Leu : Leucine
  • Pro : Proline
  • Phe : Phenylalanine

The C-terminal end of the peptide is attached to the fluorophore 7-amido-4-methylcoumarin (AMC), which becomes fluorescent upon cleavage by PPIases. The fluorescence emitted can be measured to monitor enzymatic activity, making it a valuable tool in various biological assays.

This compound acts as a substrate for PPIases, which catalyze the cis-trans isomerization of proline residues within polypeptides. This reaction is crucial for proper protein folding and function. Upon enzymatic cleavage at the proline-phenylalanine bond, the AMC moiety is released, resulting in a measurable increase in fluorescence. The reaction can be summarized as follows:

Suc Ala Leu Pro Phe AMCPPIaseAMC fluorescent +other products\text{Suc Ala Leu Pro Phe AMC}\xrightarrow{\text{PPIase}}\text{AMC fluorescent }+\text{other products}

Role in Protein Folding

PPIases play a significant role in protein folding and are implicated in various cellular processes. By using this compound, researchers can investigate the kinetics of these enzymes and their influence on protein conformation. This substrate is particularly useful in studying diseases associated with protein misfolding, such as Alzheimer's and Parkinson's disease .

Enzyme Activity Measurement

The enzymatic activity can be quantitatively assessed through fluorescence spectroscopy. The increase in fluorescence intensity correlates with the concentration of active PPIases present in the sample. This method allows for real-time monitoring of enzyme kinetics and substrate specificity .

Case Studies

  • Enzyme Specificity Analysis :
    A study evaluated the specificity of various PPIases using this compound as a substrate. The results indicated that different PPIases exhibit varying affinities for this compound, providing insights into their functional roles within cellular pathways .
  • Therapeutic Implications :
    Research has shown that this compound can be used to screen potential inhibitors of PPIases, which may have therapeutic applications in diseases characterized by aberrant protein folding . For instance, compounds that inhibit specific PPIases could potentially mitigate the effects of neurodegenerative diseases.

Comparative Analysis with Other Substrates

Substrate NameTarget Enzyme TypeFluorescence Emission (nm)Application Area
This compoundPeptidyl-prolyl cis-trans isomerases (PPIases)440-460Protein folding studies
Suc-AAPF-AMCSerine proteases440-460Peptidase activity assays
Boc-LRR-AMCVarious proteases440-460General protease assays

This table highlights the versatility of this compound compared to other fluorogenic substrates, emphasizing its specific application in studying PPIases.

Eigenschaften

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHBYYALNEWEY-HPEBZSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?

A: this compound is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of this compound, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.

Q2: How does the study utilize this compound to investigate the functional domains of Pk-FKBP35?

A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used this compound as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.

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